molecular formula C12H15BClN3O2 B7956405 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole

Cat. No.: B7956405
M. Wt: 279.53 g/mol
InChI Key: MTISJOFKAKLQAI-UHFFFAOYSA-N
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Description

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound is characterized by the presence of a chloro group and a dioxaborolane moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Chloro Group: Chlorination of the benzotriazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxaborolane Moiety: The final step involves the coupling of the chloro-substituted benzotriazole with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are typically carried out in organic solvents like toluene or DMF.

Major Products

    Substitution Reactions: Products include various substituted benzotriazoles depending on the nucleophile used.

    Coupling Reactions: Major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the dioxaborolane moiety can engage in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,2,3-benzotriazole: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.

    6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and applications.

Uniqueness

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole is unique due to the combination of a chloro group and a dioxaborolane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7(14)6-9-10(8)16-17-15-9/h5-6H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTISJOFKAKLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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